molecular formula C16H16O2 B1614020 2,6-Dimethyl-3'-methoxybenzophenone CAS No. 750633-72-8

2,6-Dimethyl-3'-methoxybenzophenone

Cat. No. B1614020
CAS RN: 750633-72-8
M. Wt: 240.3 g/mol
InChI Key: OCPSKLOEZIHFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the CAS Number: 750633-72-8 . It has a molecular weight of 240.3 and its IUPAC name is (2,6-dimethylphenyl)(3-methoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of “2,6-Dimethyl-3’-methoxybenzophenone” is represented by the linear formula: C16H16O2 . The InChI Code for this compound is 1S/C16H16O2/c1-11-6-4-7-12(2)15(11)16(17)13-8-5-9-14(10-13)18-3/h4-10H,1-3H3 .


Physical And Chemical Properties Analysis

“2,6-Dimethyl-3’-methoxybenzophenone” has a molecular weight of 240.3 . Its IUPAC name is (2,6-dimethylphenyl)(3-methoxyphenyl)methanone . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis to ensure the accuracy and calibration of analytical instruments .

Organic Synthesis: Synthesis of Polyurethane

The inclusion of methoxybenzophenone moieties into the backbone chain of polyurethane structures has been studied for UV protection. This enhances the lifespan of polyurethanes exposed to UV radiation, making it a valuable additive in the synthesis of these materials .

Biochemistry: Photoprotection Research

In biochemistry, the photoprotective properties of 2,6-Dimethyl-3’-methoxybenzophenone are of interest. Research may involve studying its efficacy in protecting biological tissues or molecules from UV-induced damage .

Agriculture: Pesticide Formulation

Although not a primary application, there is potential for 2,6-Dimethyl-3’-methoxybenzophenone to be used in the formulation of pesticides. Its UV-absorbing properties could protect active ingredients from degradation by sunlight, thereby enhancing the effectiveness of agricultural chemicals .

properties

IUPAC Name

(2,6-dimethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-6-4-7-12(2)15(11)16(17)13-8-5-9-14(10-13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPSKLOEZIHFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641479
Record name (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3'-methoxybenzophenone

CAS RN

750633-72-8
Record name (2,6-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-3'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-3'-methoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-3'-methoxybenzophenone
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-3'-methoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-3'-methoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-3'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.